molecular formula C11H15NO2 B569072 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol CAS No. 102830-20-6

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Cat. No. B569072
CAS RN: 102830-20-6
M. Wt: 193.246
InChI Key: QHBRAZPZFNVIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

The tetrahydroisoquinoline skeleton is encountered in a number of bioactive compounds and drugs . THIQs with stereogenic center at position C(1) are the key fragments of diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 . Also, the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline is indispensable for better reaction performance as otherwise nitrogen of unprotected tetrahydroisoquinoline can undergo oxidation .


Physical And Chemical Properties Analysis

Tetrahydroisoquinoline is a colorless viscous liquid that is miscible with most organic solvents . It has a molecular weight of 133.19 g/mol .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates and dimethyl 1,2-dihydronaphth[1,2-d]oxazole-2,2-dicarbamate were synthesized, involving compounds structurally related to 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline (White & Baker, 1990).
    • N-Methylisosalsoline, a major alkaloid isolated from Hammada scoparia leaves, structurally related to the compound , was characterized by NMR and X-ray techniques (Jarraya et al., 2008).
  • Chemical Interactions and Complex Formation :

    • Metal complexes of similar tetrahydroisoquinoline derivatives were synthesized, exploring their coordination behavior and structure using X-ray diffraction and spectroscopic methods (Sokol et al., 2004).
  • Biological Implications :

    • Novel endogenous amines structurally similar to 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline were identified in human brains, suggesting potential relevance in neurodegenerative diseases like Parkinson's (Niwa et al., 1991).
  • Pharmacological Activities :

    • Synthesis of tetrahydroisoquinolines and their analogues, including structures related to the compound , demonstrated potential pharmacological applications (Chen, Wang, & Sun, 2013).
    • Evaluation of local anesthetic activity, acute toxicity, and structure-toxicity relationships in a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed significant findings relevant to medical applications (Azamatov et al., 2023).
    • Analgesic and anti-inflammatory effects of a derivative of tetrahydroisoquinoline were studied, highlighting its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).

Mechanism of Action

Tetrahydroisoquinoline derivatives may be formed in the body as metabolites of some drugs . Endogenous production of neurotoxic tetrahydroisoquinoline derivatives such as norsalsolinol continue to be investigated as possible causes for some conditions such as Parkinson’s disease .

Safety and Hazards

Tetrahydroisoquinoline has several hazard statements including H301, H310, H314, H332, H371, and H412 . It is considered dangerous with precautionary statements including P260, P273, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 .

Future Directions

Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise . The development of novel tetrahydroisoquinoline analogs with potent biological activity is a topic of ongoing research .

properties

IUPAC Name

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-11-8(4-3-5-9(11)13)10(14)6-12(7)2/h3-5,7,10,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBRAZPZFNVIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC=C2O)C(CN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.